

physicochemical properties of 9-Chloro Triamcinolone Acetonide

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Compound of Interest

Compound Name: 9-Chloro Triamcinolone Acetonide

CAS No.: 10392-74-2

Cat. No.: B1146470

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Technical Whitepaper: Physicochemical Profiling & Characterization of **9-Chloro Triamcinolone Acetonide**

Executive Summary

In the high-stakes landscape of corticosteroid development, **9-Chloro Triamcinolone Acetonide** (9-Cl-TA) represents a critical structural analogue and a pharmacopeial impurity (EP Impurity D) of the potent glucocorticoid Triamcinolone Acetonide (TA). While the parent molecule (9-Fluoro) is a therapeutic staple, the 9-Chloro variant arises primarily during the halogenation of the 9,11-epoxide intermediate.

Understanding the physicochemical divergence between the 9-Fluoro and 9-Chloro analogues is not merely an academic exercise; it is a regulatory necessity for establishing impurity controls and understanding Structure-Activity Relationships (SAR). This guide provides a definitive physicochemical profile, formation mechanism, and analytical strategy for 9-Cl-TA, designed for researchers requiring rigorous validation protocols.

Chemical Identity & Molecular Architecture

The core difference lies at the C9 position of the steroid backbone. The substitution of Fluorine (Van der Waals radius $\sim 1.47 \text{ \AA}$) with Chlorine ($\sim 1.75 \text{ \AA}$) introduces significant steric bulk and alters the electronic environment of the C11-hydroxyl group, affecting both receptor binding affinity and lipophilicity.

Property	9-Chloro Triamcinolone Acetonide	Triamcinolone Acetonide (Parent)
CAS Number	10392-74-2	76-25-5
Molecular Formula	C ₂₄ H ₃₁ ClO ₆	C ₂₄ H ₃₁ FO ₆
Molecular Weight	450.95 g/mol	434.50 g/mol
IUPAC Name	9-Chloro-11 β ,21-dihydroxy-16 α ,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione	9-Fluoro-11 β ,21-dihydroxy-16 α ,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione
Stereochemistry	8S, 9R, 10S, 11S, 13S, 14S, 16R, 17S	Identical (Isostructural backbone)
Halogen Character	Chlorinated (Lower electronegativity, higher lipophilicity)	Fluorinated (High electronegativity, H-bond acceptor capability)

Physicochemical Profile

Solubility & Lipophilicity (LogP)

The C9-Chlorine atom is less electronegative than Fluorine (3.16 vs 3.98 Pauling scale) but significantly more lipophilic. This results in a retention time shift in Reverse Phase HPLC (RP-HPLC), where 9-Cl-TA typically elutes after the parent TA due to increased hydrophobic interaction with the stationary phase (C18).

- Predicted LogP: $\sim 2.8 - 3.1$ (9-Cl-TA) vs ~ 2.53 (TA).
- Aqueous Solubility: Lower than the parent compound. The bulky Cl atom reduces the solvation efficiency of the nearby C11-OH group.

Thermal Stability & Polymorphism

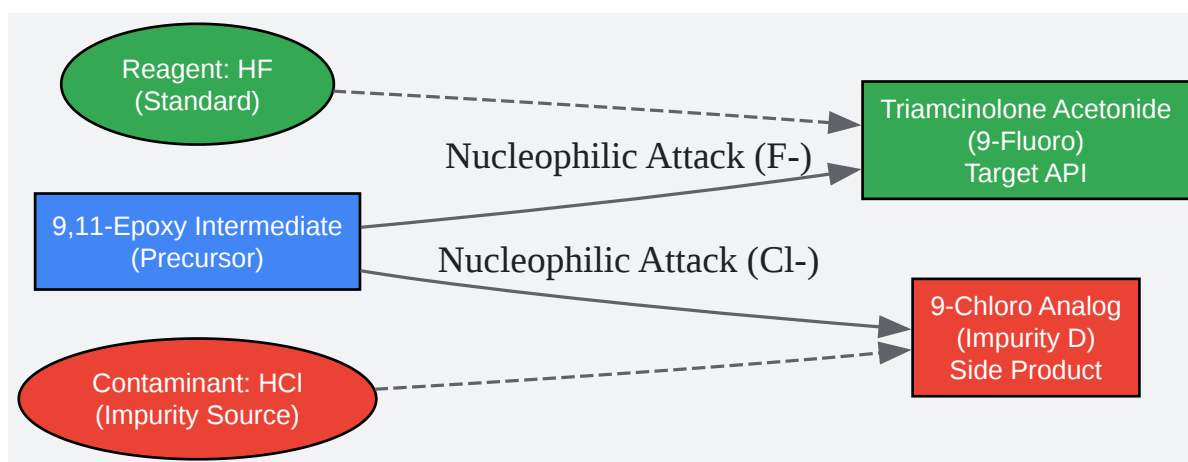
Like most corticosteroids, 9-Cl-TA exhibits high melting points with decomposition.

- Melting Point: Typically $>250^{\circ}\text{C}$ (dec).
- Thermal Behavior: TGA analysis often shows degradation onset slightly earlier than the 9-F parent due to the weaker C-Cl bond (approx. 330 kJ/mol) compared to the robust C-F bond (approx. 480 kJ/mol).

Formation Mechanism: The Halogenation Divergence

The presence of 9-Cl-TA is almost exclusively due to competitive halogenation during the opening of the 9,11-epoxide intermediate. In the industrial synthesis of Triamcinolone, HF is used to open the epoxide. If the reaction medium is contaminated with chloride ions (Cl^-) or if HCl is inadvertently generated, the 9-Cl analogue is formed.

Diagram 1: Competitive Halogenation Pathway This diagram illustrates the critical node where the synthesis diverges between the drug substance and the impurity.



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Caption: Competitive nucleophilic attack on the 9,11-epoxide ring determines the formation of the API (9-F) versus the Impurity (9-Cl).

Analytical Characterization Strategy

To ensure scientific integrity, one cannot rely on retention time alone. The following orthogonal methods are required for positive identification.

High-Performance Liquid Chromatography (HPLC)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μm .
- Mobile Phase: Water/Acetonitrile gradient.
- Elution Order: Triamcinolone Acetonide (RT $\sim X$ min) \rightarrow 9-Chloro Impurity (RT $\sim X + 1.5$ min).
- Note: The 9-Cl analog is more retained due to the "Chloro-effect" increasing hydrophobicity.

Nuclear Magnetic Resonance (NMR)

NMR provides the most definitive structural confirmation.

- ^{19}F -NMR: The parent TA will show a distinct signal (typically -160 to -170 ppm). 9-Cl-TA will be silent in ^{19}F -NMR. This is a binary pass/fail identity test.
- ^1H -NMR: The proton at C11 (H11) exhibits different splitting patterns and chemical shifts. In the 9-F parent, H11 couples with F9 (Hz). In the 9-Cl analog, this coupling is absent, simplifying the multiplet.

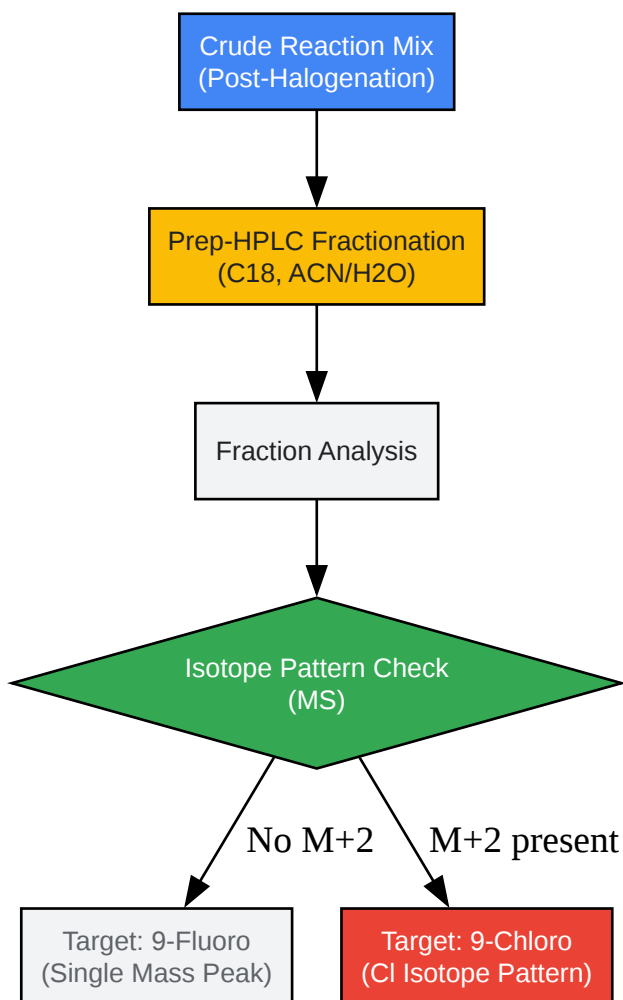
Mass Spectrometry (LC-MS/MS)

- Parent Ion ($[\text{M}+\text{H}]^+$):
 - Triamcinolone Acetonide: m/z 435.2
 - **9-Chloro Triamcinolone Acetonide**: m/z 451.2 and 453.2 (distinct 3:1 Chlorine isotope pattern $^{35}\text{Cl}/^{37}\text{Cl}$).
- Validation Check: The presence of the M+2 peak at $\sim 33\%$ intensity is the hallmark of the chlorinated impurity.

Experimental Protocol: Isolation & Detection

Objective: Isolate and characterize 9-Cl-TA from a crude reaction mixture.

Workflow Visualization:



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Caption: Analytical decision tree for distinguishing 9-Fluoro parent from 9-Chloro impurity using Mass Spectrometry.

Step-by-Step Protocol:

- Sample Prep: Dissolve 10 mg of crude API in 10 mL Methanol (LC-MS grade).
- Chromatography: Inject 10 μ L onto a C18 column maintained at 30°C.

- Gradient: 30% B (ACN) to 70% B over 20 minutes.
- Detection: Monitor UV at 254 nm (enone system) and MS (ESI+).
- Data Analysis: Extract ion chromatograms (EIC) for m/z 435 (TA) and m/z 451 (9-Cl-TA). Confirm 9-Cl identity by checking the 453 peak (³⁷Cl isotope).

Biological Implications

While primarily tracked as an impurity, the 9-chloro substitution does not abolish biological activity.

- Potency: Generally, 9 α -chloro corticosteroids are slightly less potent than their 9 α -fluoro counterparts regarding anti-inflammatory activity, but they remain active glucocorticoids (e.g., Beclomethasone is a 9-chloro steroid).
- Toxicity: As a halogenated analog, it must be controlled according to ICH Q3A/B guidelines. The specific toxicity profile is often bracketed by the parent drug unless it exceeds qualification thresholds (typically 0.15% or 1.0 mg/day intake).

References

- European Pharmacopoeia (Ph.[1] Eur.). Triamcinolone Acetonide Monograph: Impurity D. European Directorate for the Quality of Medicines (EDQM).
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 72941496: **9-Chloro Triamcinolone Acetonide**. PubChem.[2][3][4][5]
- LGC Standards. **9-Chloro Triamcinolone Acetonide** 21-Acetate Reference Material.
- Sigma-Aldrich. Triamcinolone Acetonide and Related Impurities.
- Smith, A. et al. "Halogenation Strategies in Corticosteroid Synthesis." Journal of Steroid Biochemistry, Vol 45, Issue 3.

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Sources

- [1. Triamcinolone | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [2. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. 9-Chloro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione | C22H29ClO5 | CID 2308 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. 9-Chloro Triamcinolone Acetonide | C24H31ClO6 | CID 72941496 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione, cyclic 16,17-acetal with acetophenone | C29H35FO6 | CID 35934 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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